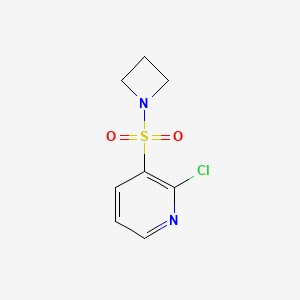

3-(Azetidine-1-sulfonyl)-2-chloropyridine

Description

Properties

IUPAC Name |

3-(azetidin-1-ylsulfonyl)-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c9-8-7(3-1-4-10-8)14(12,13)11-5-2-6-11/h1,3-4H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCZJLXSEHBGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)S(=O)(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 2-Chloropyridine Derivatives

Method Overview:

The initial step involves the synthesis of 2-chloropyridine sulfonyl chlorides, which serve as key intermediates for subsequent azetidine incorporation. The sulfonyl chloride is typically prepared via chlorination of pyridine sulfonic acids.

- Reactants: Pyridine-3-sulfonic acid or related derivatives, phosphorus pentachloride (PCl₅).

- Reaction Conditions:

- React pyridine-3-sulfonic acid with PCl₅ in a dry, inert atmosphere.

- Heat at 130–140°C under reflux for approximately 2 hours.

- The mixture is then cooled, triturated with chloroform to remove excess PCl₅ and POCl₃, and filtered.

- Final trituration with chloroform saturated with hydrogen chloride yields the sulfonyl chloride hydrochloride.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Sulfonyl chloride synthesis | Pyridine-3-sulfonic acid + PCl₅, 130–140°C, 2h | ~85% | Reference: Reinhart F. E., 1943 |

Formation of Azetidine-1-sulfonyl Chlorides

Method Overview:

The azetidine ring is introduced via sulfonylation of amino precursors or through cyclization of suitable intermediates.

- Deprotection and Cyclization Approach:

- Starting from amino sulfinyl imidates or β-aminosulfinyl compounds, cyclization is achieved under Mitsunobu conditions or via intramolecular cyclization using appropriate reagents (e.g., triphenylphosphine and diethyl azodicarboxylate).

- Alternatively, reduction of ester intermediates derived from α-chloro-β-aminosulfinyl imidates yields the β-chloro-γ-sulfonylamino alcohol, which cyclizes to azetidine derivatives.

- Recent advances demonstrate the synthesis of enantiopure trans-2-aryl-3-chloroazetidines via hydrolysis and cyclization of imidate hydrochlorides, with key steps involving reduction with lithium aluminum hydride (LAH) and Mitsunobu cyclization conditions.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Cyclization to azetidine | Imidate intermediates + Mitsunobu conditions | Variable | Enantioselective synthesis possible |

Coupling of Azetidine with 2-Chloropyridine Derivatives

Method Overview:

The sulfonyl chloride intermediate reacts with azetidine derivatives to form the sulfonamide linkage, completing the synthesis of the target compound.

- Reactants: Azetidine-1-sulfonyl chloride or related sulfonyl derivatives, 2-chloropyridine sulfonyl chloride.

- Reaction Conditions:

- Typically carried out in inert solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

- Use of bases like triethylamine or sodium hydrogen carbonate to facilitate nucleophilic attack on the sulfonyl chloride.

- Reaction temperature generally maintained at 0°C to room temperature.

- The reaction of azetidine sulfonyl chlorides with pyridine derivatives under mild conditions yields the desired sulfonamides with high purity and yield.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Coupling reaction | Azetidine sulfonyl chloride + 2-chloropyridine sulfonyl chloride + base, 0°C to RT | High | Efficient for diverse substitutions |

Final Functionalization and Purification

Method Overview:

Post-coupling, purification involves chromatography or recrystallization to isolate pure 3-(Azetidine-1-sulfonyl)-2-chloropyridine .

- The entire process emphasizes inert atmospheres and anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Enantioselective synthesis can be achieved by using chiral auxiliaries or chiral catalysts during the azetidine ring formation.

Summary of Key Data

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidine-1-sulfonyl)-2-chloropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alcohols can substitute the sulfonyl group.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily explored for its potential therapeutic properties. The presence of the pyridine ring is associated with a range of biological activities, including:

- Antimicrobial Activity : Compounds containing pyridine are known for their efficacy against various pathogens. The specific substitution pattern in 3-(Azetidine-1-sulfonyl)-2-chloropyridine may enhance its antimicrobial properties, making it a candidate for further pharmacological studies.

- Antiviral Properties : Similar compounds have been utilized in the development of antiviral agents, particularly against HIV and other viral infections. The interaction of this compound with viral proteins could lead to novel therapeutic strategies .

Synthetic Chemistry Applications

This compound serves as a valuable building block in synthetic chemistry:

- Reagent in Organic Synthesis : The compound can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing complex organic molecules .

- Precursor for Drug Development : It is used as an intermediate in the synthesis of more complex azetidine derivatives that are being explored for their pharmacological effects. This includes the development of combinatorial libraries aimed at optimizing drug candidates .

Mechanistic Studies

Understanding the mechanisms by which this compound interacts with biological targets is crucial:

- Covalent Bond Formation : The compound's ability to form covalent bonds with nucleophilic sites on proteins or enzymes suggests that it could modulate their activity, potentially leading to therapeutic effects. Studies focusing on these interactions are essential for elucidating its mechanism of action.

- Bioisosterism : The compound's functional groups can be modified to explore bioisosteric replacements that may enhance bioactivity or reduce toxicity, a common strategy in drug design .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism by which 3-(Azetidine-1-sulfonyl)-2-chloropyridine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The azetidine ring and chloropyridine moiety contribute to the compound's binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Reactivity

Table 1: Structural and Functional Comparison of 3-(Azetidine-1-sulfonyl)-2-chloropyridine and Analogues

Key Observations:

- Electronic Effects : The sulfonyl group in this compound enhances electrophilicity at the pyridine ring compared to acetyl or methyl substituents, making it more reactive in cross-coupling reactions .

- Steric Hindrance: The azetidine ring introduces moderate steric bulk, which can influence regioselectivity in catalysis.

- Reactivity in Coupling Reactions : 2-Chloropyridines generally show lower reactivity than bromides or fluorosulfates in Suzuki-Miyaura couplings. For example, 2-chloropyridine was recovered at 51% yield under conditions where pyrid-2-yl fluorosulfate reacted completely .

Biological Activity

3-(Azetidine-1-sulfonyl)-2-chloropyridine is a compound that has recently garnered interest due to its potential biological activities. This article explores its chemical properties, biological interactions, and potential therapeutic applications, supported by available research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an azetidine-derived sulfonyl group and a chlorine atom. The unique combination of these functional groups contributes to its reactivity and biological activity. The sulfonyl group enhances the compound's interaction with biological targets, while the chlorine atom may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly proteins and enzymes. Compounds with similar pyridine structures are known for their therapeutic properties, including antimicrobial and antiviral activities. The specific substitution pattern of this compound suggests enhanced efficacy against certain pathogens, making it a candidate for further pharmacological studies.

Cytotoxicity Studies

Although direct cytotoxicity data for this compound is scarce, the presence of the sulfonamide moiety in related compounds has been associated with anticancer activity. For instance, sulfonamide derivatives have shown promising results in inhibiting cancer cell proliferation in vitro .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.28 | Induces apoptotic cell death |

| Compound B | HepG2 (Liver Cancer) | 9.6 | Down-regulates MMP2 and VEGFA |

Structure-Activity Relationship (SAR) Analysis

In related studies, structure-activity relationship (SAR) analyses have been pivotal in understanding how modifications to the pyridine ring influence biological activity. For example, alterations in substituent positions or types have resulted in varying degrees of inhibition against specific targets such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammation pathways .

- NAAA Inhibition : Research on similar sulfonamide compounds indicated that specific structural features could enhance inhibitory potency against NAAA, suggesting that this compound may also exhibit such effects.

- Cytotoxic Effects : Preliminary studies on related compounds demonstrated significant cytotoxicity against cancer cell lines, indicating a potential avenue for further investigation into the therapeutic applications of this compound.

Future Directions

Given the preliminary insights into the biological activity of this compound, further research is warranted:

- In Vitro Studies : Comprehensive in vitro assays are needed to evaluate its antimicrobial and cytotoxic effects across various cell lines.

- In Vivo Studies : Animal models should be employed to assess the pharmacokinetics and therapeutic efficacy of this compound.

- Mechanistic Studies : Investigating the exact mechanisms through which this compound interacts with biological targets will provide valuable insights for drug development.

Q & A

What are the optimal synthetic routes for preparing 3-(azetidine-1-sulfonyl)-2-chloropyridine, and how can reaction conditions be tailored to improve yields?

Methodological Answer:

The synthesis typically involves sulfonylation of azetidine with a chloropyridine sulfonyl chloride derivative. Key steps include:

- Step 1 : Reacting 2-chloropyridine-3-sulfonyl chloride with azetidine in a polar aprotic solvent (e.g., dichloromethane or THF) under inert atmosphere .

- Step 2 : Using a base (e.g., triethylamine) to neutralize HCl byproducts .

- Step 3 : Purification via column chromatography or recrystallization.

Optimization Tips : - Control temperature (0–5°C during sulfonylation to minimize side reactions).

- Use molecular sieves to scavenge moisture, which can hydrolyze sulfonyl chlorides .

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

How can spectroscopic techniques (NMR, MS) distinguish this compound from structurally similar derivatives?

Methodological Answer:

- ¹H NMR :

- A triplet at δ ~3.5–4.0 ppm for azetidine’s CH₂ protons adjacent to the sulfonyl group.

- Aromatic protons on the pyridine ring appear as a doublet (J ≈ 8 Hz) due to coupling with the chlorine substituent .

- ¹³C NMR :

- Sulfonyl-linked carbon (C-SO₂) resonates at δ ~55–60 ppm.

- Chlorine’s electron-withdrawing effect deshields the adjacent pyridine carbons (δ ~140–150 ppm) .

- Mass Spectrometry (MS) :

- Molecular ion peak at m/z 232.5 (C₈H₉ClN₂O₂S⁺) with characteristic Cl isotopic pattern (3:1 ratio for M⁺ and M+2⁺) .

What safety protocols are critical when handling this compound, given its structural analogs’ hazards?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (chlorinated pyridines are irritants) .

- Ventilation : Use fume hoods to prevent inhalation of vapors; monitor airborne concentrations with gas detectors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under nitrogen, away from moisture and oxidizing agents .

How does 2-chloropyridine’s role as a coordinating additive in dirhodium catalysis inform the design of enantioselective reactions with this compound?

Advanced Analysis:

2-Chloropyridine enhances enantioselectivity in dirhodium-catalyzed cyclopropanations by:

- Axial Coordination : Binding to Rh centers, altering catalyst conformation and steric environment (evidenced by X-ray crystallography) .

- Additive Synergy : Combining with HFIP (hexafluoroisopropanol) to suppress competing pathways (e.g., protonation of intermediates) .

Design Implications : - Test this compound as a chiral ligand or additive in asymmetric catalysis.

- Screen solvent polarity and additive ratios to optimize stereochemical outcomes .

What computational strategies predict the bioactivity or binding interactions of this compound with biological targets?

Advanced Methodology:

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., HDACs or kinases). Focus on:

- Sulfonyl group’s hydrogen bonding with active-site residues.

- Chloropyridine’s π-π stacking with aromatic side chains .

- Molecular Dynamics (MD) : Simulate ligand-protein stability in aqueous environments (e.g., Desmond or GROMACS) .

- QSAR Models : Correlate substituent effects (e.g., azetidine ring size) with inhibitory potency using datasets from analogs .

How can researchers resolve contradictions in reported reactivity data for sulfonylated azetidine derivatives?

Advanced Troubleshooting:

- Variable Moisture Sensitivity : Conflicting yields may arise from trace water hydrolyzing sulfonyl intermediates. Use Karl Fischer titration to quantify moisture in solvents .

- Catalyst Poisoning : DMAP (4-dimethylaminopyridine) in reaction mixtures can deactivate Rh catalysts. Replace with non-cooperative bases (e.g., K₂CO₃) .

- Regioselectivity Issues : Steric effects from azetidine’s small ring may favor N-sulfonylation over O-sulfonylation. Confirm product structure via 2D NMR (HSQC, HMBC) .

What are the key differences in synthetic scalability between small-scale (mg) and multi-gram preparations of this compound?

Methodological Considerations:

- Small-Scale : Optimize for purity using flash chromatography (gradient elution).

- Multi-Gram : Switch to continuous flow reactors for safer handling of exothermic sulfonylation steps .

- Workup : Replace hazardous solvents (e.g., DCM) with ethyl acetate for easier large-scale extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.